Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13(17)18/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOTVLRLNFEFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of Ethyl 4 2 Nitrophenyl 2,4 Dioxobutanoate
Tautomerism Studies: Keto-Enol Equilibria and Their Influence on Reactivity
Like other 1,3-dicarbonyl compounds, Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate exists as an equilibrium mixture of keto and enol tautomers. The keto form contains two distinct carbonyl groups, while the enol form features a carbon-carbon double bond and a hydroxyl group, creating a conjugated system. masterorganicchemistry.com The equilibrium between these two forms is a critical determinant of the compound's reactivity. researchgate.net
The enol form is significantly stabilized by two primary factors:
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group and the aromatic nitrophenyl ring, leading to delocalization of π-electrons and increased stability. quora.com
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring. masterorganicchemistry.com
The position of the keto-enol equilibrium is influenced by several external and internal factors. walisongo.ac.id Electron-withdrawing groups, such as the 2-nitrophenyl group in the title compound, generally favor the enol form. researchgate.net The nature of the solvent also plays a crucial role; non-polar solvents tend to favor the enol tautomer by promoting the intramolecular hydrogen bond, whereas polar, protic solvents can disrupt this bond and may favor the keto form. masterorganicchemistry.com
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Non-polar solvents favor the enol form; polar solvents can favor the keto form. | Non-polar solvents stabilize the intramolecular hydrogen bond of the enol. Polar solvents can form intermolecular hydrogen bonds, disrupting the internal stabilization. masterorganicchemistry.com |
| Substitution | Electron-withdrawing groups (like 2-nitrophenyl) on the carbonyl carbon tend to increase the enol content. | These groups increase the acidity of the α-hydrogen, facilitating enolization. researchgate.netwalisongo.ac.id |
| Conjugation | Extended conjugation stabilizes the enol form. | The ability of the C=C bond of the enol to conjugate with the aromatic ring provides significant resonance stabilization. quora.com |
| Temperature | The effect can vary depending on the specific compound and solvent system. | Changes in temperature can shift the equilibrium by altering the relative Gibbs free energies of the tautomers. |
The dual nature of the molecule, existing as both a ketone and a nucleophilic enol, dictates its reaction pathways. The keto form reacts with nucleophiles at the carbonyl carbons, while the enol and its corresponding enolate anion react with electrophiles at the α-carbon. masterorganicchemistry.com
Reactions Involving the Active Methylene (B1212753) Center
The methylene group (-CH2-) situated between the two carbonyl groups is termed an "active methylene center." The protons on this carbon are significantly acidic (with a pKa typically in the range of 9-11 for β-keto esters) because the resulting carbanion (enolate) is stabilized by resonance delocalization of the negative charge onto both adjacent carbonyl oxygen atoms. umb.edu This acidity is the foundation for a host of important carbon-carbon bond-forming reactions.
The formation of a resonance-stabilized enolate anion upon treatment with a base makes the active methylene carbon a potent nucleophile. fiveable.me This nucleophilicity drives condensation reactions with various electrophiles. A prime example of this reactivity is the Claisen condensation, which is often used to synthesize β-keto esters like this compound itself, typically from the reaction of diethyl oxalate (B1200264) and a substituted acetophenone (in this case, 2'-nitroacetophenone). ut.ac.ir
The general mechanism involves three key steps:
Enolate Formation: A base, typically an alkoxide like sodium ethoxide, removes an acidic α-proton from one ester molecule to form a nucleophilic enolate. wikipedia.org
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule. jove.com
Elimination: The tetrahedral intermediate formed collapses, expelling an alkoxide leaving group to yield the β-keto ester product. openstax.org
This inherent reactivity allows the enolate of this compound to participate in further condensation reactions, such as the Knoevenagel or Michael additions, with suitable electrophiles, enabling the construction of more complex molecular architectures.
The nucleophilic enolate generated from the active methylene center readily reacts with electrophiles such as alkyl halides in alkylation reactions or acyl chlorides in acylation reactions. researchgate.net These reactions provide a direct method for introducing alkyl or acyl substituents at the α-carbon, further functionalizing the molecule. youtube.com
The general process for alkylation involves two steps:
Deprotonation of the active methylene compound with a suitable base (e.g., sodium ethoxide) to form the enolate. bipublication.com
Nucleophilic attack (Sₙ2 reaction) of the enolate on an alkyl halide, forming a new carbon-carbon bond. bipublication.com
This method allows for the synthesis of a wide array of α-substituted β-dicarbonyl compounds, which are versatile intermediates for creating more complex molecules, including substituted ketones after subsequent hydrolysis and decarboxylation steps. youtube.com
Transformations of the Dicarbonyl System
The two carbonyl groups—the ketone at the 4-position and the ester at the 2-position—are key sites for chemical transformations, including selective reductions and modifications leading to other important functional groups.
The selective reduction of one carbonyl group in the presence of the other is a significant challenge and a valuable synthetic transformation. In β-keto esters, the ketone carbonyl is generally more reactive towards nucleophilic reducing agents than the ester carbonyl.
Biocatalytic methods have proven highly effective for such selective transformations. For instance, studies on the analogous compound, ethyl 2,4-dioxo-4-phenylbutyrate, have shown that baker's yeast (Saccharomyces cerevisiae) can reduce the ketone group enantio- and regiospecifically. researchgate.net This enzymatic reduction yields the corresponding β-hydroxy ester, leaving the ester functionality intact. researchgate.net This process is valuable for producing chiral building blocks, which are important intermediates in the synthesis of pharmaceuticals like ACE inhibitors. researchgate.netresearchgate.net
Table 2: Selective Reduction of an Ethyl 4-Aryl-2,4-dioxobutanoate Analog
| Substrate | Reagent/Catalyst | Product | Selectivity | Yield | Ref |
|---|---|---|---|---|---|
| Ethyl 2,4-dioxo-4-phenylbutyrate | Baker's yeast | (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | Regiospecific for the ketone; Enantioselective (98% ee) | 80% | researchgate.net |
| Ethyl 2-oxo-4-phenylbutanoate | Rhodotorula minuta | (R)-Ethyl-2-hydroxy-4-phenylbutanoate | Enantioselective (95% ee) | 58% | nih.gov |
Chemical methods can also be employed. For example, sodium borohydride (B1222165) is known to selectively reduce the keto group of β-keto esters to form β-hydroxy esters. thieme-connect.com Conversely, more powerful reducing agents like lithium aluminum hydride might reduce both carbonyl groups, while specific protocols, such as using aluminum hydride on the enolate, have been developed for the selective reduction of the ester group to a β-keto alcohol. jst.go.jp
The ester group of this compound can be readily transformed. One of the most fundamental reactions is ester hydrolysis, which converts the ethyl ester into a carboxylic acid, yielding the corresponding β-keto acid: 4-(2-nitrophenyl)-2,4-dioxobutanoic acid. pearson.com This reaction can be catalyzed by either acid or base. youtube.com
The resulting β-keto acid is itself a useful intermediate. These compounds are often thermally unstable and can undergo decarboxylation (loss of CO₂) upon gentle heating to produce a ketone. youtube.com This hydrolysis-decarboxylation sequence is a classical method for synthesizing ketones from β-keto esters. pearson.com
Furthermore, the 1,3-dicarbonyl moiety serves as a precursor for the synthesis of various heterocyclic compounds. Reactions with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazoles and isoxazoles, respectively, by a condensation-cyclization sequence.
Reactivity of the Nitrophenyl Group
The presence of a nitro group on the phenyl ring profoundly influences the molecule's reactivity. This electron-withdrawing group deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself is susceptible to reduction, opening pathways to a variety of amino derivatives.
Reduction of the Nitro Group to Amine Functionality and Subsequent Reactions
The reduction of the aromatic nitro group to a primary amine is a pivotal transformation of this compound, converting it into Ethyl 4-(2-aminophenyl)-2,4-dioxobutanoate. This reaction is a gateway to the synthesis of various nitrogen-containing heterocycles. A variety of reducing agents can accomplish this transformation effectively.
Commonly employed methods include catalytic hydrogenation, often utilizing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Another widely used method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). These methods are generally high-yielding and tolerate a range of other functional groups.
Table 1: Common Reagents for Nitro Group Reduction
| Reducing Agent | Catalyst/Conditions | Typical Product |
|---|---|---|
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Amine |
| Iron (Fe) | Hydrochloric Acid (HCl) | Amine |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Amine |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Amine |
Upon formation, the resulting aniline (B41778) derivative, Ethyl 4-(2-aminophenyl)-2,4-dioxobutanoate, becomes a versatile intermediate for further reactions. The primary amine can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly useful for introducing a wide array of substituents onto the aromatic ring through Sandmeyer or related reactions. Additionally, the amine can react as a nucleophile, for example, undergoing acylation or alkylation, to produce a variety of N-substituted derivatives. However, the most significant subsequent reactions are intramolecular cyclizations, which are discussed in section 3.5.
Impact of Ortho-Nitro Substitution on Aromatic Reactivity (e.g., nucleophilic attack activation)
The ortho-nitro group has a profound activating effect on the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.org Aromatic rings are typically electron-rich and thus unreactive towards nucleophiles. However, the strongly electron-withdrawing nature of the nitro group, through both inductive and resonance effects, reduces the electron density of the phenyl ring, making it susceptible to nucleophilic attack. libretexts.org
Intramolecular Cyclization Reactions for Heterocycle Formation
The true synthetic utility of this compound is realized in its capacity to serve as a precursor for a variety of heterocyclic systems through intramolecular cyclization reactions. These transformations often begin with the reduction of the nitro group, followed by the cyclization of the resulting amine with the dicarbonyl side chain.
Pathways to Isoxazole (B147169) Derivatives
The formation of isoxazole derivatives from this compound involves the 1,3-dicarbonyl moiety of the butanoate chain. A common and effective method for synthesizing isoxazoles is the reaction of a β-ketoester with hydroxylamine. tandfonline.comacs.orgresearchgate.net In this pathway, hydroxylamine first reacts with one of the carbonyl groups (likely the more reactive ketone at the 4-position) to form an oxime intermediate.
Following oxime formation, an intramolecular cyclization occurs. The hydroxyl group of the oxime attacks the remaining carbonyl (the ketone at the 2-position), leading to a cyclic hemiaminal. Subsequent dehydration of this intermediate results in the formation of the stable aromatic isoxazole ring. The reaction conditions, particularly pH, can be controlled to favor the desired isoxazole product over the isomeric 5-isoxazolone. researchgate.net
Table 2: Proposed Pathway to Isoxazole Derivative
| Step | Reactant | Intermediate | Product |
|---|---|---|---|
| 1 | This compound + Hydroxylamine | Oxime | - |
| 2 | Oxime Intermediate | Cyclic Hemiaminal | Ethyl 2-(5-(2-nitrophenyl)isoxazol-3-yl)-2-oxoacetate |
This transformation provides a direct route to a substituted isoxazole, retaining the nitrophenyl group for potential further modification. nih.govbiolmolchem.com
Cyclization Leading to Indole (B1671886) and Indoline Systems
The synthesis of indole and indoline systems from this compound first requires the reduction of the nitro group to an amine, yielding Ethyl 4-(2-aminophenyl)-2,4-dioxobutanoate. This intermediate possesses the necessary functionalities—an aniline and a γ-ketoester—for intramolecular cyclization to form the indole core.
One plausible pathway is an acid-catalyzed intramolecular cyclization, analogous to a Friedel-Crafts acylation. The amino group can attack one of the carbonyls, typically the ketone at the C4 position, to form an enamine intermediate. Subsequent acid-catalyzed cyclization onto the aromatic ring, followed by dehydration, would lead to the formation of a substituted indole. Various acid catalysts can promote such cyclizations. This type of reaction is a fundamental strategy in indole synthesis. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org
Table 3: General Scheme for Indole Formation
| Precursor | Key Reaction Type | Product Class |
|---|---|---|
| Ethyl 4-(2-aminophenyl)-2,4-dioxobutanoate | Intramolecular Condensation/Cyclization | Indole Derivatives |
Depending on the reaction conditions and subsequent workup, partially saturated indoline derivatives could also be formed and potentially isolated before aromatization to the indole.
Formation of Quinoline (B57606) and Related Nitrogen Heterocycles
Similar to indole synthesis, the formation of quinolines begins with the reduction of the nitro group to generate Ethyl 4-(2-aminophenyl)-2,4-dioxobutanoate. This molecule is an ideal substrate for intramolecular versions of classic quinoline syntheses, such as the Combes or Conrad-Limpach synthesis. wikipedia.orgjptcp.comrsc.orgnih.gov
In a reaction analogous to the Combes quinoline synthesis, the aniline derivative undergoes an acid-catalyzed intramolecular condensation. researchgate.netwikipedia.orgquimicaorganica.org The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the γ-keto group (C4), followed by dehydration to form an enamine intermediate. A subsequent acid-catalyzed electrophilic cyclization of the enamine onto the aromatic ring, followed by another dehydration step, yields the fully aromatic quinoline ring system. iipseries.org
Alternatively, a pathway resembling the Conrad-Limpach synthesis involves the initial reaction between the aniline and the β-ketoester portion of the side chain. wikipedia.orgsynarchive.com This would lead to a 4-hydroxyquinoline derivative after thermal or acid-catalyzed cyclization. wikipedia.orgjptcp.com The specific regioisomer formed depends on which carbonyl group participates in the initial condensation and which participates in the ring-closing step. wikipedia.org These intramolecular strategies provide efficient access to complex, functionalized quinoline skeletons. organic-chemistry.org
Applications of Ethyl 4 2 Nitrophenyl 2,4 Dioxobutanoate As a Strategic Synthetic Precursor in Complex Molecule Construction
Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds
The strategic placement of reactive sites within ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate makes it an ideal starting material for building a wide array of heterocyclic scaffolds, which are core components of many pharmaceuticals and functional materials.
The synthesis of the indole (B1671886) nucleus, a ubiquitous motif in natural products and medicinal chemistry, can be efficiently achieved starting from this compound. derpharmachemica.com The most common strategy involves a reductive cyclization, a process analogous to the Reissert indole synthesis. orgsyn.org In this reaction, the ortho-nitro group is chemically reduced to an amino group (-NH₂) using reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon). The resulting intermediate, ethyl 4-(2-aminophenyl)-2,4-dioxobutanoate, undergoes a spontaneous or acid-catalyzed intramolecular condensation. The newly formed amino group attacks the γ-carbonyl (the ketone adjacent to the phenyl ring), leading to cyclization and subsequent dehydration to form the aromatic indole ring. This sequence provides a direct route to valuable indole derivatives like ethyl indol-2-ylacetate, a building block for more complex molecules. orgsyn.orgmdpi.com
Table 1: Synthesis of Ethyl Indol-2-ylacetate
| Reactant | Key Reagent | Product | Reaction Type |
|---|
The 1,3-dicarbonyl moiety within this compound is perfectly suited for constructing five-membered heterocyclic rings like isoxazoles. The synthesis is typically achieved through a condensation reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). nih.gov In this process, the hydroxylamine reacts with both carbonyl groups of the β-diketone portion of the precursor. The subsequent cyclization and dehydration yield a stable, aromatic isoxazole (B147169) ring. This method provides a straightforward entry to isoxazoles substituted at the 3-position with a 2-nitrophenyl group and at the 5-position with an ethoxycarbonyl group. Such substituted isoxazoles are valuable intermediates in organic synthesis and drug discovery. organic-chemistry.orgnih.gov
Table 2: Synthesis of Isoxazole Derivatives
| Reactant | Key Reagent | Product | Reaction Type |
|---|
Similar to isoxazole synthesis, the construction of the pyrazole (B372694) ring system relies on the reaction of the 1,3-dicarbonyl unit with a hydrazine (B178648) derivative. nih.govorganic-chemistry.org The condensation of this compound with hydrazine hydrate (B1144303) (N₂H₄·H₂O) results in the formation of a pyrazole ring through a double condensation and cyclization process. This reaction typically yields a mixture of two regioisomers, although one may be favored depending on the reaction conditions. The resulting product is a pyrazole carrying both a 2-nitrophenyl and an ethoxycarbonyl substituent. ijtsrd.com
Furthermore, the pyrazole derivative can serve as a scaffold for more complex fused heterocycles like pyrazolopyrimidines. By converting the initial pyrazole into an aminopyrazole, a subsequent reaction with a 1,3-dielectrophile (such as a β-ketoester) can be used to construct the fused pyrimidine (B1678525) ring, leading to the pyrazolo[1,5-a]pyrimidine (B1248293) framework. nih.gov
Table 3: Synthesis of Pyrazole Derivatives
| Reactant | Key Reagent | Product | Reaction Type |
|---|
Quinoline (B57606) Synthesis: The quinoline framework can be assembled via an intramolecular Friedländer-type annulation. This process begins with the reduction of the nitro group of the precursor to an amine, yielding ethyl 4-(2-aminophenyl)-2,4-dioxobutanoate. Under acidic or basic conditions, the molecule undergoes an intramolecular cyclization where the enolate of the β-ketoester attacks the carbonyl group attached to the aromatic ring, or the amino group attacks the C2 carbonyl, followed by dehydration to furnish a highly substituted quinoline-4-carboxylic acid derivative. nih.gov
Cinnoline (B1195905) Synthesis: The synthesis of the cinnoline ring system, an isomer of quinoline, can be achieved through strategies such as the Borsche cinnoline synthesis. researchgate.net This involves the diazotization of the amino group formed after the reduction of the nitro precursor. The resulting diazonium salt can then undergo an intramolecular coupling reaction with the enolizable β-dicarbonyl moiety to form the six-membered pyridazine (B1198779) ring fused to the benzene (B151609) ring, yielding a cinnoline-4-carboxylate derivative. ijper.orgwikipedia.org
Table 4: Synthesis of Quinoline and Cinnoline Frameworks
| Target Scaffold | Key Steps | Initial Precursor State |
|---|---|---|
| Quinoline | 1. Reduction of -NO₂ to -NH₂ 2. Intramolecular cyclization/dehydration | This compound |
The precursor's β-ketoester functionality allows it to participate in multicomponent reactions, most notably the Biginelli reaction, to form dihydropyrimidinones (DHPMs). nih.gov In a typical setup, this compound acts as the 1,3-dicarbonyl component, reacting with an externally added aldehyde (e.g., benzaldehyde) and urea (B33335) or thiourea. jmchemsci.comresearchgate.net This one-pot synthesis is usually catalyzed by an acid and efficiently constructs the six-membered dihydropyrimidine (B8664642) ring. The resulting DHPMs are substituted at the C4 position by the group from the aldehyde and at the C6 position by a 2-nitrophenacyl group, with an ethoxycarbonyl group at the C5 position. researchgate.net
Table 5: Biginelli Reaction for Dihydropyrimidinone Synthesis
| Component 1 | Component 2 | Component 3 | Product Type |
|---|
Role in the Generation of Polycyclic and Fused Ring Systems
Beyond the synthesis of individual heterocyclic rings, this compound is instrumental in constructing more complex polycyclic and fused ring systems. The syntheses of indoles, quinolines, and cinnolines are themselves examples of forming fused bicyclic systems. The strategic advantage of this precursor lies in its ability to generate products that retain reactive functional groups, such as the ester, which can be used for subsequent transformations.
For instance, the ester group on a synthesized quinoline or indole can be hydrolyzed to a carboxylic acid, which can then participate in further cyclization reactions to build an additional ring. Similarly, the 2-nitrophenyl group, when retained in products like pyrazoles or isoxazoles, remains a latent amino group. A subsequent reduction and cyclization can be performed to fuse another ring onto the existing heterocycle. This iterative approach allows for the programmed construction of complex, multi-ring architectures, such as benzazocines or other elaborate fused frameworks, demonstrating the precursor's significant role in advanced synthetic strategies. nih.govnih.gov
Construction of Indolobenzazepine Scaffolds via Fischer Indole Reaction
The structure of this compound makes it a promising candidate for the synthesis of complex heterocyclic systems such as indolobenzazepines. A key transformation in this process would be the reduction of the ortho-nitro group to the corresponding aniline (B41778) derivative. This in-situ generated or isolated amino compound can then undergo an intramolecular Fischer indole synthesis.
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. In this context, the aniline derivative of the parent compound would react with a suitable ketone or aldehyde under acidic conditions. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the Claisen rearrangement) followed by tautomerization and elimination of ammonia (B1221849) to form the indole ring.
Given the dicarbonyl nature of the precursor, the resulting indole moiety would be substituted at the 2-position with a group derived from the original keto-ester chain. This functionality provides a handle for further cyclization to form the seven-membered azepine ring, thus completing the indolobenzazepine scaffold. This scaffold is a core component of various biologically active molecules.
Synthesis of Other Fused Heterocyclic Architectures
The reactivity of this compound extends beyond indole synthesis, serving as a versatile precursor for a variety of other fused heterocyclic architectures. The presence of the dicarbonyl system and the reactive nitro group allows for participation in numerous cyclization and condensation reactions.
Quinoline and Dihydroquinoline Synthesis: The synthesis of quinoline and its derivatives is a significant area of research due to their broad spectrum of pharmacological activities. Precursors containing a nitrophenyl group are valuable in constructing these scaffolds. For instance, domino reactions involving Morita-Baylis-Hillman acetates derived from precursors like ethyl (Z)-4-cyano-5-(2-nitrophenyl)-4-pentenoate can lead to the formation of dihydroquinolines. nih.gov This is achieved through a domino cyclization initiated by the reduction of the nitro function. nih.gov Similarly, three-component reactions, such as the Doebner hydrogen-transfer reaction, can be employed to synthesize substituted quinolines from anilines bearing electron-withdrawing groups, which are often challenging substrates in conventional Doebner reactions. nih.gov The dicarbonyl moiety in this compound can be envisioned to participate in Friedländer-type annulations after reduction of the nitro group to an amine, reacting with another carbonyl compound to form the quinoline ring system.
Tetrahydroisoquinoline Synthesis: The tetrahydroisoquinoline motif is another privileged scaffold found in many natural products and synthetic pharmaceuticals. Research has demonstrated the synthesis of complex tetrahydroisoquinolines starting from precursors containing a 2-nitrophenyl group. researchgate.netresearchgate.netnih.gov For example, a multi-step synthesis starting from 2,4-diacetyl-5-hydroxy-5-methyl-3-(2-nitrophenyl)cyclohexanone leads to the formation of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(2-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. researchgate.netresearchgate.net This highlights the utility of the 2-nitrophenyl group in building such complex heterocyclic systems. This compound could potentially be utilized in Pictet-Spengler or Bischler-Napieralski type reactions after appropriate functional group manipulations to yield substituted tetrahydroisoquinolines.
| Heterocyclic Scaffold | Synthetic Approach | Key Reaction |
| Quinoline | Doebner hydrogen-transfer reaction | Three-component reaction |
| Dihydroquinoline | Domino reaction from MBH acetates | Reductive cyclization |
| Tetrahydroisoquinoline | Multi-step synthesis from nitrophenyl precursors | Cyclocondensation |
Contribution to the Synthesis of Chiral Intermediates and Enantioenriched Scaffolds (General)
A significant application of this compound lies in its role as a prochiral substrate for the synthesis of valuable chiral intermediates. The dicarbonyl functionality, specifically the two ketone groups, can be selectively reduced to form chiral hydroxyl groups. This transformation is crucial for producing enantioenriched building blocks for the pharmaceutical industry.
One of the most notable applications is in the enantioselective synthesis of the acid ethyl ester of benazepril. biosynth.com Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. The synthesis of its chiral core relies on intermediates derived from the stereoselective reduction of a precursor like this compound.
The asymmetric reduction of related β-keto esters is a well-established strategy for generating chiral alcohols with high enantiomeric excess. Biocatalysis, employing whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or Lactobacillus kefir, has proven highly effective for this purpose. researchgate.nettum.de For instance, the asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate using Lactobacillus kefir proceeds with an enantiomeric excess of 99.5%. tum.de Similarly, the enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast yields (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with an enantiomeric excess of 98%. researchgate.net These methods could be adapted for the asymmetric reduction of this compound to produce specific stereoisomers of the corresponding hydroxy esters, which are valuable chiral synthons.
| Starting Material | Catalyst/Method | Product | Enantiomeric Excess (ee) |
| Ethyl 4-phenyl-2,4-dioxobutyrate | Baker's Yeast | (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 98% |
| Ethyl 4-chloroacetoacetate | Lactobacillus kefir | Ethyl (S)-4-chloro-3-hydroxybutanoate | 99.5% |
Potential for Functional Material Synthesis and Advanced Chemical Applications (General)
The unique combination of an aromatic nitro group and a conjugated dicarbonyl system in this compound makes it a precursor with potential in the field of functional materials. aromsyn.com Functional materials are designed to possess specific properties that allow them to perform particular functions, such as in electronics, optics, or sensing. researchgate.net
Conductive Polymers and Photosensitive Materials: The nitrophenyl group can be chemically modified, for example, through reduction to an amino group, which can then be used as a monomer for polymerization. The resulting polymer, containing the aromatic and carbonyl functionalities, could exhibit interesting electronic properties. Conjugated polymers, such as polyanilines and polypyrroles, are known for their electrical conductivity. mdpi.com The backbone of a polymer derived from this precursor could potentially form a conjugated system, leading to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitro group itself is an electron-withdrawing group that can influence the electronic properties of molecules and materials, potentially leading to applications in photosensitive materials or nonlinear optics.
Corrosion Inhibitors: Compounds containing nitrophenol derivatives have been investigated for their anticorrosion properties. researchgate.net These molecules can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net The functional groups present in this compound, particularly the aromatic ring and heteroatoms, suggest that its derivatives could be designed to act as effective corrosion inhibitors for various metals and alloys.
Sensing Applications: The functional groups on the molecule also provide sites for further chemical modification, allowing for the attachment of specific recognition elements for sensing applications. For example, the dicarbonyl moiety could be used to synthesize heterocyclic systems that can act as fluorescent chemosensors for detecting specific metal ions or anions.
Advanced Characterization Methodologies for Academic Research on Ethyl 4 2 Nitrophenyl 2,4 Dioxobutanoate
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate by probing its various chemical features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.
¹H NMR: In ¹H NMR spectroscopy of this compound, specific proton signals are expected. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The protons on the aromatic ring would appear in the aromatic region of the spectrum, with their splitting patterns and chemical shifts influenced by the nitro group's position. The methylene protons situated between the two carbonyl groups would also have a distinct chemical shift. While specific experimental data for this compound is not widely published, related structures like ethyl 4-(2-nitrophenyl)-3-oxobutanoate show aromatic protons in the range of δ 7.34-8.16 ppm and the ethyl group protons at approximately δ 4.25 (quartet) and δ 1.32 (triplet) ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would correspond to the carbonyl carbons, the carbons of the aromatic ring, the methylene and methyl carbons of the ethyl ester, and the methylene carbon of the butanoate chain. The presence of the electron-withdrawing nitro group would influence the chemical shifts of the aromatic carbons. For the similar compound, ethyl 4-(2-nitrophenyl)-3-oxobutanoate, carbon signals have been reported at δ 198.3, 167.0 (carbonyls), 125.2-148.4 (aromatic), 61.5, 49.2, 47.7 (aliphatic), and 14.1 (methyl).
A summary of expected NMR signals is presented below.
| Functional Group | ¹H NMR (Expected) | ¹³C NMR (Expected) |
| Ethyl (CH₃) | Triplet | ~14 ppm |
| Ethyl (CH₂) | Quartet | ~61 ppm |
| Aliphatic CH₂ | Singlet/Multiplet | ~45-50 ppm |
| Aromatic CH | Multiplets | ~124-149 ppm |
| Carbonyl (C=O) | - | ~160-200 ppm |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would be:
C=O Stretching: Strong absorption bands are expected for the two ketone and one ester carbonyl groups, typically in the range of 1680-1750 cm⁻¹.
N-O Stretching: Characteristic strong, sharp peaks for the nitro group (NO₂) would appear around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
C-O Stretching: An absorption corresponding to the C-O bond of the ester group would be present, usually in the 1000-1300 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Bands for the aromatic ring would also be observed.
While a specific spectrum for this compound is not publicly available, data for the related compound Ethyl 4-nitrophenylacetate shows prominent peaks corresponding to the carbonyl and nitro groups.
Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Molecular Weight: The molecular formula of this compound is C₁₂H₁₁NO₆, giving it a molecular weight of approximately 265.22 g/mol .
ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) would be a suitable method for analyzing this polar molecule, likely showing the protonated molecule [M+H]⁺ at m/z 266.
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition, C₁₂H₁₁NO₆.
Fragmentation Analysis: The fragmentation pattern can help to confirm the structure. Expected fragments would result from the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), carbon monoxide (CO), and the nitro group (NO₂).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound is expected to show absorptions characteristic of the nitrophenyl group. The conjugation between the aromatic ring and the nitro group typically results in strong absorption bands in the UV region. The presence of the diketone system may also contribute to the electronic spectrum. Studies on similar nitrophenol compounds show absorption peaks shifting to around 400 nm upon formation of phenolate (B1203915) ions, indicating the sensitivity of the chromophore to its chemical environment.
Crystallographic Analysis for Solid-State Structural Determination
While spectroscopic methods provide crucial data on connectivity and functional groups, crystallographic analysis offers a definitive view of the molecule's three-dimensional structure in the solid state.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are central to the analysis of this compound, providing the means to separate the target compound from starting materials, by-products, and isomeric impurities. The selection of the appropriate chromatographic technique is contingent on the analytical objective, whether it be the quantification of purity or the resolution of structurally similar isomers.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for determining the purity of synthesized this compound. A properly developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from impurities that may arise during its synthesis, which typically involves a Claisen condensation between 2'-nitroacetophenone (B117912) and diethyl oxalate (B1200264).
A typical RP-HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of an acid modifier like formic acid or acetic acid to ensure sharp peak shapes. Detection is commonly performed using a UV detector, set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance.
The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal secondary peaks.
Table 1: Illustrative HPLC Purity Analysis Data for this compound
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Diethyl oxalate | 2.5 | 1500 | 0.5 |
| 2 | 2'-Nitroacetophenone | 4.2 | 3000 | 1.0 |
| 3 | This compound | 7.8 | 295500 | 98.5 |
| 4 | Unknown Impurity | 9.1 | 1500 | 0.5 |
Note: This data is illustrative and serves to represent a typical purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Regioisomer Distinction
A significant analytical challenge in the synthesis of this compound is the potential for the formation of regioisomers, such as Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate and Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, if the starting nitrophenyl precursor is not positionally pure. While HPLC can often separate these isomers based on subtle differences in their polarity and interaction with the stationary phase, Liquid Chromatography-Mass Spectrometry (LC-MS) provides an unambiguous method for their distinction.
LC-MS couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. After separation on the chromatographic column, the eluting compounds are ionized, and their mass-to-charge ratio (m/z) is determined. For regioisomers, which have the same molecular weight, the key to their distinction lies in the fragmentation patterns generated during tandem mass spectrometry (MS/MS).
In an MS/MS experiment, the molecular ion of a separated isomer is selected and subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions. The fragmentation pattern is highly dependent on the position of the nitro group on the phenyl ring. For instance, the ortho (2-nitro) isomer may exhibit unique fragmentation pathways, such as the loss of the nitro group or specific cleavages influenced by the proximity of the substituents, which are different from the meta (3-nitro) and para (4-nitro) isomers.
Table 2: Representative LC-MS/MS Fragmentation Data for Nitrophenyl-2,4-dioxobutanoate Regioisomers
| Compound Name | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 266.06 [M+H]⁺ | 219.06, 191.06, 163.07 |
| Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | 266.06 [M+H]⁺ | 219.06, 191.06, 150.04 |
| Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | 266.06 [M+H]⁺ | 219.06, 191.06, 122.04 |
Note: This data is representative and illustrates how different fragmentation patterns can be used to distinguish between regioisomers.
By comparing the retention times and, more definitively, the unique MS/MS fragmentation patterns, researchers can confidently identify and distinguish between the desired product and any regioisomeric impurities.
Emerging Research Directions and Future Perspectives for Ethyl 4 2 Nitrophenyl 2,4 Dioxobutanoate in Chemical Science
Development of Next-Generation Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry's shift towards green chemistry has spurred research into sustainable methods for synthesizing important molecules like Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. The focus is on reducing waste, avoiding harsh chemicals, and improving energy efficiency.
Exploration of Novel Biocatalytic Systems with Enhanced Performance
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While direct enzymatic synthesis of this compound is a nascent area, related research shows significant promise. For instance, a chemo-enzymatic approach has been successfully developed for the production of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside. mdpi.com This process utilizes an immobilized fungal β-N-acetylhexosaminidase for the selective hydrolysis of an anomeric mixture, demonstrating the potential of enzymes in synthesizing complex nitrophenyl derivatives. mdpi.com
Future research is anticipated to focus on discovering or engineering enzymes, such as esterases or ligases, capable of catalyzing the Claisen condensation between 2-nitroacetophenone and diethyl oxalate (B1200264). The development of immobilized enzyme systems would offer enhanced stability and reusability, key factors for industrial applications. mdpi.com The table below outlines potential enzymes and their relevance.
| Enzyme Class | Potential Application in Synthesis | Advantages |
| Esterases/Lipases | Catalyzing the Claisen condensation reaction. | High stereoselectivity, mild reaction conditions. |
| Acyl-CoA Ligases | Activation of carboxylate groups for subsequent condensation. | High specificity, potential for one-pot multi-step synthesis. |
| Hydrolases | Selective hydrolysis in chemo-enzymatic strategies. mdpi.com | High chemo- and regioselectivity. mdpi.com |
Design of Advanced Heterogeneous and Reusable Catalysts
Heterogeneous catalysts are crucial for sustainable chemical processes due to their ease of separation and potential for reuse. researchgate.netorganic-chemistry.org Research in this area for the synthesis of this compound is focused on developing solid catalysts that can effectively replace traditional homogeneous catalysts.
The synthesis of this compound involves a Claisen-Schmidt condensation, a reaction for which various heterogeneous catalysts have been developed. researchgate.netnih.gov For example, nano-structured magnesium oxide (MgO) and layered double hydroxides (LDHs) have shown high activity and reusability in similar condensation reactions. researchgate.netnih.gov Zeolite-based catalysts have also been effectively used in the gas-phase synthesis of quinolines from anilines and alcohols, a transformation where this compound can be a key intermediate. rsc.org A patent for the synthesis of a related difluoroacetoacetate derivative highlights the use of a solid supported composite metal compound catalyst, which is reusable and allows for a solvent-free reaction. google.com
Future work will likely involve tailoring the properties of these catalysts, such as acidity/basicity and pore structure, to optimize the yield and selectivity for the synthesis of this compound. The following table summarizes promising heterogeneous catalysts and their potential applications.
| Catalyst Type | Example | Relevant Reaction | Key Advantages |
| Nano-structured Metal Oxides | Nano-structured MgO researchgate.net | Claisen-Schmidt Condensation | High activity, reusability. researchgate.net |
| Layered Double Hydroxides (LDHs) | MgFeAl-LDH nih.gov | Claisen-Schmidt Condensation | Tunable basicity, inhibition of side reactions. nih.gov |
| Zeolites | ZnCl₂/Ni-USY-acid rsc.org | Quinoline (B57606) Synthesis | Shape selectivity, thermal stability. rsc.org |
| Supported Metal Catalysts | Polycarbonate-supported AlCl₃/TiCl₄/SnCl₄ google.com | Acetoacetate derivative synthesis | Solvent-free conditions, high yield. google.com |
Expansion of Synthetic Utility to New Classes of Architecturally Complex Molecules
The primary documented application of this compound is as a precursor in the synthesis of quinoline derivatives. researchgate.netorganic-chemistry.orgrsc.orgmdpi.commdpi.comrsc.orgresearchgate.netnih.govmdpi.com The reactive dicarbonyl moiety and the nitro group make it a versatile building block for constructing various heterocyclic scaffolds, which are prevalent in pharmaceuticals and materials science. nih.govnih.govresearchgate.net
Research is focused on leveraging this reactivity to synthesize novel, architecturally complex molecules. For example, the intramolecular cyclization of the nitro group with the carbonyl functions can lead to a variety of quinoline-based structures. researchgate.net Multicomponent reactions involving this compound could provide rapid access to diverse molecular libraries. rsc.org The synthesis of quinoline derivatives with specific functionalities, such as quinolinequinones with cytotoxic properties, demonstrates the potential for creating high-value molecules. nih.gov The development of new synthetic methods, such as those utilizing in situ generated nitrilium salts or domino reactions, could further expand the utility of this compound. mdpi.com
Deepening Mechanistic Understanding of Challenging Transformations Involving the Compound
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. For this compound, the intramolecular cyclization to form quinoline derivatives is a key reaction that warrants detailed mechanistic investigation.
Computational studies, such as those employing Molecular Electron Density Theory (MEDT), can provide valuable insights into the reaction pathways. mdpi.com For a similar reaction between 2-methoxyfuran (B1219529) and a nitroalkene, computational analysis revealed a stepwise mechanism involving zwitterionic intermediates, which was different from the previously postulated concerted mechanism. mdpi.com Similar computational approaches could elucidate the intermediates and transition states in the cyclization of this compound.
Experimental studies, such as kinetic analysis and the isolation and characterization of intermediates, are also essential. For instance, studies on the reactions of related oxobutanoate derivatives have helped to elucidate the formation of various heterocyclic products through different reaction pathways. researchgate.netx-mol.netresearchgate.net Understanding the tautomeric equilibria of the dicarbonyl moiety and the role of the nitro group as an internal oxidant or directing group will be key areas of future mechanistic research.
Integration with Automation and High-Throughput Synthesis Platforms for Discovery Acceleration
The integration of automation and high-throughput screening technologies is revolutionizing chemical research by accelerating the discovery of new reactions, catalysts, and materials. For this compound, these technologies can be applied to rapidly explore its synthetic potential.
Automated flow synthesis platforms can be used for the efficient optimization of reaction conditions for the synthesis of this compound and its derivatives, such as quinolines. organic-chemistry.orgresearchgate.net Flow chemistry offers advantages in terms of precise control over reaction parameters, improved safety, and ease of scalability. researchgate.net High-throughput screening methods can be employed to rapidly test large libraries of potential catalysts, including both biocatalysts and heterogeneous catalysts, for the synthesis of this compound. nih.gov This approach can significantly shorten the time required to identify optimal catalytic systems.
The combination of automated synthesis with high-throughput screening and computational modeling will create a powerful workflow for the accelerated discovery of new applications and more efficient synthetic routes for this versatile chemical intermediate.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate?
The compound is typically synthesized via Claisen condensation between 2-nitroacetophenone and diethyl oxalate under alkaline conditions (e.g., sodium ethoxide in ethanol). Post-reaction purification involves extraction with ethyl acetate, washing with brine, and column chromatography to isolate the product. This method is adapted from analogous syntheses of fluorophenyl and chlorophenyl derivatives, where reaction yields depend on stoichiometry and temperature control .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs spectroscopic techniques :
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), ester methyl/methylene groups (δ 1.2–4.5 ppm), and ketone/oxo groups (δ 2.5–3.5 ppm).
- IR spectroscopy : Strong absorbance bands for C=O (1700–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹).
- Mass spectrometry : Molecular ion peaks (e.g., m/z ~279 for C₁₂H₁₁NO₆) and fragmentation patterns confirm the ester and nitroaryl moieties. These methods are consistent with characterization protocols for structurally related dioxobutanoates .
Q. What are the common applications of this compound in academic research?
this compound serves as a key intermediate in:
- Medicinal chemistry : Synthesis of isoxazole derivatives via cyclization with hydroxylamine .
- Multi-omics studies : Identification as a metabolite linked to inflammatory pathways in acute liver failure models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Optimization strategies include:
- Temperature control : Maintaining 10°C during sodium ethoxide addition minimizes side reactions (e.g., ester hydrolysis) .
- Catalyst stoichiometry : A 3:1 molar ratio of diethyl oxalate to ketone substrate enhances enolate formation .
- Purification : Column chromatography with ethyl acetate/hexane gradients (1:25 to 1:10) improves purity (>95%) .
Q. How to address discrepancies in biological activity data for derivatives of this compound?
Contradictions in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) can arise from substituent positioning . Methodological approaches include:
Q. What safety protocols are essential when handling this compound?
Key safety measures, derived from analogous compounds, include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Storage : –20°C under inert gas (N₂/Ar) to prevent degradation .
Q. How does the nitro group influence the compound’s reactivity in further derivatization?
The meta-directing nitro group facilitates:
Q. What role does this compound play in multi-omics studies?
In acute liver failure (ALF) research, this compound is identified as a prognostic metabolite via:
- LC-MS/MS profiling : Elevated levels correlate with cell death and inflammation (R² > 0.7) .
- Machine learning integration : Multi-omics models achieve >98% accuracy in predicting ALF mortality when combined with clinical data .
Methodological Notes
- Spectral Data Interpretation : Cross-reference NMR/IR results with databases (e.g., PubChem) to validate peaks .
- Yield Optimization : Pilot small-scale reactions (±5% parameter variations) before scaling up .
- Biological Assays : Include positive/negative controls (e.g., dexamethasone for anti-inflammatory activity) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
